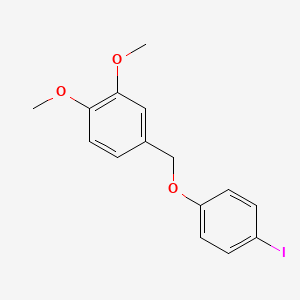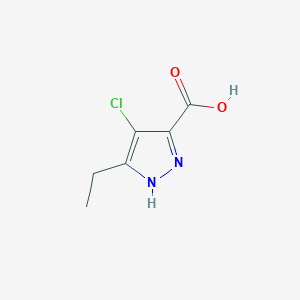amine CAS No. 1247432-21-8](/img/structure/B1453819.png)
[(4-Bromo-3-fluorophenyl)methyl](butan-2-yl)amine
Descripción general
Descripción
(4-Bromo-3-fluorophenyl)methylamine is a chemical compound with the following IUPAC name: N-(4-bromo-3-fluorobenzyl)-2-methyl-1-propanamine . Its molecular formula is C₁₁H₁₅BrFN . This compound combines a substituted benzyl group with an alkylamine, resulting in a unique structure.
Synthesis Analysis
The synthesis of (4-Bromo-3-fluorophenyl)methylamine involves the reaction of a bromo-fluoro-substituted benzyl halide with 2-methylpropanamine. The specific synthetic route and conditions may vary, but the key steps include nucleophilic substitution and subsequent purification.
Molecular Structure Analysis
The compound’s molecular structure consists of a central amine group (N) attached to a substituted benzyl moiety. The bromine and fluorine atoms are positioned ortho to each other on the benzene ring. The 2-methylpropyl group (butan-2-yl) extends from the amine nitrogen. The arrangement of atoms and functional groups significantly influences its properties and reactivity.
Chemical Reactions Analysis
(4-Bromo-3-fluorophenyl)methylamine can participate in various chemical reactions, including:
- Nucleophilic Substitution : The amine nitrogen can undergo substitution reactions with other electrophiles.
- Arylation Reactions : The benzyl group can participate in cross-coupling reactions with aryl halides.
- Reductive Amination : The amine functionality allows for reductive amination reactions with carbonyl compounds.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point may vary based on its crystalline form.
- Solubility : It is likely soluble in organic solvents due to its aromatic character.
- Stability : The compound should be stored away from light and moisture to maintain stability.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Intermediate for Pharmaceutical Synthesis : Compounds with bromo and fluoro substituents on a phenyl ring, such as 2-Fluoro-4-bromobiphenyl, are crucial intermediates in manufacturing pharmaceuticals like flurbiprofen, a non-steroidal anti-inflammatory drug. The synthesis methods for such intermediates highlight the importance of halogenated phenyl compounds in drug development (Qiu et al., 2009).
Catalysis and Chemical Transformations : Amine-functionalized compounds play significant roles in catalysis, evidenced by their use in organic synthesis over metal cation-exchanged clay catalysts. These compounds facilitate various chemical reactions, including Friedel-Crafts alkylation, demonstrating the versatility of amine groups in promoting or catalyzing chemical transformations (Tateiwa & Uemura, 1997).
Environmental and Analytical Chemistry
Environmental Contaminant Analysis : The study of amine-functionalized sorbents for the removal of persistent pollutants like PFAS from water supplies indicates the critical role of nitrogen-containing functional groups in environmental remediation technologies. This research points towards the potential use of similar amine-functionalized compounds in developing new materials for pollutant adsorption and removal (Ateia et al., 2019).
Fluorescence and Sensing Applications : Compounds with specific functional groups, such as DFP (Diformylphenol) derivatives, exhibit fluorescent properties that can be harnessed for the development of chemosensors. These sensors can detect various analytes, including metal ions and organic molecules, highlighting the potential for functionalized phenyl compounds in creating sensitive and selective detection systems for scientific research (Roy, 2021).
Safety And Hazards
- Toxicity : As with any chemical, caution is necessary. Consult safety data sheets (SDS) for handling instructions.
- Hazardous Reactions : Avoid incompatible materials and conditions during handling.
- Personal Protective Equipment (PPE) : Use appropriate PPE when working with this compound.
Direcciones Futuras
Research avenues for (4-Bromo-3-fluorophenyl)methylamine include:
- Biological Activity : Investigate its potential as a drug candidate or ligand.
- Synthetic Applications : Explore its utility in organic synthesis.
- Structural Modifications : Design derivatives with improved properties.
Remember that this analysis is based on available information, and further research may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details.
Propiedades
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKKWOVEKSDLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-fluorophenyl)methyl](butan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



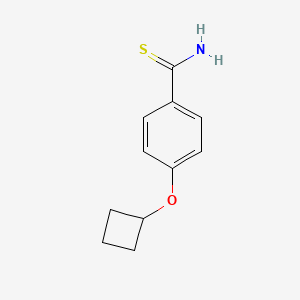
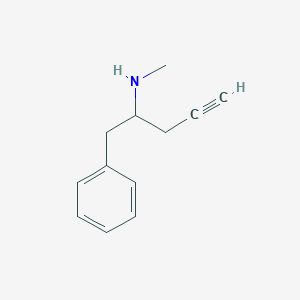
![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)
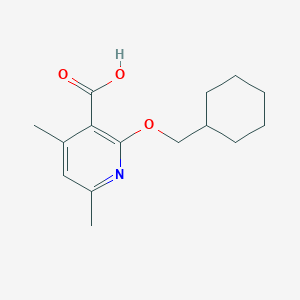
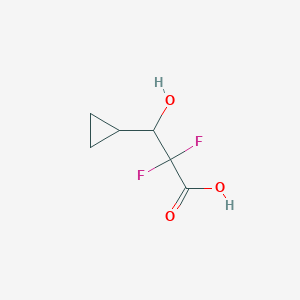
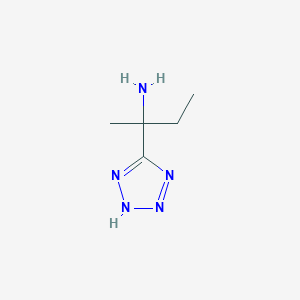
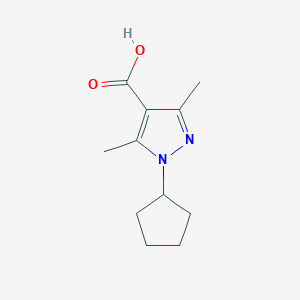
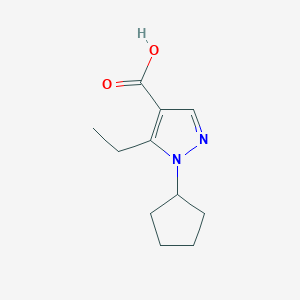
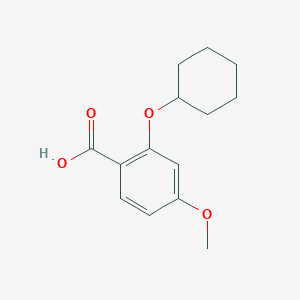
![4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453753.png)
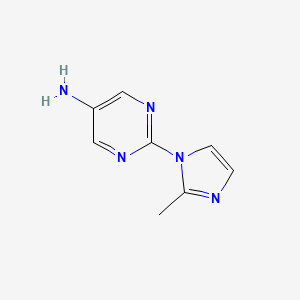
![4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453755.png)
